molecular formula C15H11N3 B1218282 1H-Phenanthro[9,10-d]imidazol-2-amine CAS No. 37052-13-4

1H-Phenanthro[9,10-d]imidazol-2-amine

Cat. No.: B1218282
CAS No.: 37052-13-4
M. Wt: 233.27 g/mol
InChI Key: NRAODPUCVPCBOK-UHFFFAOYSA-N
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Description

1H-Phenanthro[9,10-d]imidazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C15H11N3 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Treatment

One of the most promising applications of 1H-Phenanthro[9,10-d]imidazol-2-amine derivatives is in the treatment of Alzheimer's disease. A study synthesized several derivatives that demonstrated multifunctional properties against Alzheimer’s pathology. For instance, compound 9g exhibited a 74% inhibition of Aβ1-42 aggregation at a concentration of 10 μM, with an IC50 value of 6.5 μM for self-induced aggregation. Additionally, it showed potent inhibition against acetylcholinesterase and butyrylcholinesterase, which are crucial targets in Alzheimer's therapy .

Key Findings:

  • Aβ Aggregation Inhibition: Compound 9g significantly inhibited both self-mediated and metal-induced Aβ aggregation.
  • Cholinesterase Inhibition: IC50 values were found to be 0.86 μM and 0.51 μM for acetylcholinesterase and butyrylcholinesterase, respectively.
  • Antioxidant Activity: The compound also demonstrated strong antioxidant properties with an ORAC value of 2.29.

Antimicrobial Properties

Research has also explored the antimicrobial potential of amphiphilic conjugates derived from this compound. These compounds were designed as mimics of antimicrobial peptides and showed significant activity against various bacterial strains. The synthesized conjugates displayed effective membrane-targeting capabilities, enhancing their potential as antimicrobial agents .

Key Findings:

  • Broad-Spectrum Activity: The conjugates exhibited efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action: The amphiphilic nature facilitates membrane disruption, which is critical for antimicrobial efficacy.

Organic Light Emitting Diodes (OLEDs)

The phenanthroimidazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). A recent study reported the synthesis of deep-blue light-emitting materials based on these compounds, which are essential for high-performance OLED applications. The study focused on the relationship between donor and acceptor properties within the molecular structure to optimize light emission characteristics .

Key Findings:

  • High Performance: The synthesized OLED materials demonstrated excellent photophysical properties conducive to efficient light emission.
  • Structure-Property Relationship: The study emphasized the importance of molecular design in achieving desired electronic characteristics.

Dye-Sensitized Solar Cells

Another significant application area is in dye-sensitized solar cells (DSSCs). Compounds derived from this compound have been explored as dye-sensitizers due to their favorable photophysical properties. These compounds can enhance light absorption and conversion efficiency in solar cells .

Key Findings:

  • Photostability: The synthesized dyes exhibited good stability under operational conditions.
  • Efficiency Improvement: Incorporating these dyes into solar cell architectures led to improved energy conversion efficiencies.

Summary Table of Applications

Application AreaKey CompoundsNotable Findings
Alzheimer's Disease TreatmentCompound 9g74% Aβ aggregation inhibition; strong cholinesterase inhibition
Antimicrobial AgentsAMP MimicsEffective against Gram-positive and Gram-negative bacteria
Organic Light Emitting DiodesVarious DerivativesHigh performance deep-blue OLEDs with optimized emission properties
Dye-Sensitized Solar CellsPhenanthroimidazole DerivativesImproved photostability and energy conversion efficiency

Properties

CAS No.

37052-13-4

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

1H-phenanthro[9,10-d]imidazol-2-amine

InChI

InChI=1S/C15H11N3/c16-15-17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)18-15/h1-8H,(H3,16,17,18)

InChI Key

NRAODPUCVPCBOK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)N

Synonyms

1H-phenanthro(9,10-d)imidazol-2-amine
2-aminophenanthroimidazole
phenanthroimidazole-2-amine

Origin of Product

United States

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